molecular formula C15H16N4O3S B5802432 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Cat. No. B5802432
M. Wt: 332.4 g/mol
InChI Key: UVZLJWVQVXGUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as ML-18, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the production of pro-inflammatory cytokines and the degradation of extracellular matrix, respectively. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, which could potentially be used to treat bacterial infections. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, which could potentially be used to treat cancer.

Advantages and Limitations for Lab Experiments

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit various biological activities, which could potentially be used to treat a wide range of diseases. However, there are also some limitations to using 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide in lab experiments. The compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, the compound has not been tested in clinical trials, so its efficacy and safety in humans are not known.

Future Directions

There are several future directions for research on 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the cellular pathways that are targeted by 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide and determining the downstream effects of these pathways. Another potential direction is to investigate the toxicity profile of the compound. This could involve testing the compound in animal models to determine its safety and efficacy. Additionally, further studies could be conducted to investigate the potential applications of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections. Finally, further optimization of the synthesis method could be performed to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been reported in various research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-14(20)11-5-7-18(8-6-11)15-17-13(9-23-15)10-1-3-12(4-2-10)19(21)22/h1-4,9,11H,5-8H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZLJWVQVXGUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.